The compound is categorized under organofluorine compounds due to the presence of fluorine atoms. It has been investigated for various applications in organic synthesis and pharmaceutical development. Its IUPAC name is (R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol, and it is identified by the CAS number 1204344-00-2 .
The synthesis of 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol typically involves several steps:
Industrial production methods for this compound are not extensively documented but likely involve scalable laboratory synthesis techniques optimized for yield and purity .
The molecular structure of 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol features a central propanol backbone with a trifluoromethyl group and a methoxybenzyl ether substituent.
The structural representation can be visualized through its SMILES notation: COC1=CC=C(COCC@@HC(F)(F)F)C=C1.
The compound can undergo several chemical reactions:
Common reagents used include:
The products formed from these reactions depend on specific conditions and reagents used .
The mechanism of action for 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol primarily revolves around its interactions as a building block in organic synthesis. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact favorably with biological membranes, which may influence its pharmacological properties.
In medicinal chemistry applications, the compound's structure allows it to serve as a precursor for more complex molecules potentially exhibiting biological activity. Its ability to undergo various chemical transformations makes it versatile in synthetic pathways aimed at developing new therapeutic agents .
Key physical and chemical properties include:
Additional analyses may include:
These properties are crucial for determining the compound's suitability for specific applications in research and industry .
The primary applications of 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol include:
The compound 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS: 1204344-00-2) emerged as a chiral building block in medicinal chemistry during the early 21st century. Its first documented synthesis addressed the need for enantiopure intermediates in fluorinated drug candidates. The (R)-enantiomer (Catalog#: AR01F2XP) is commercially standardized with ≥98% chiral purity, reflecting its significance in asymmetric synthesis [1] [6]. Structurally, it integrates two pharmacophoric elements: a trifluoroethanol moiety and a 4-methoxybenzyl (PMB) ether group, linked through a propanol scaffold (Molecular Formula: C₁₁H₁₃F₃O₃; MW: 250.21 g/mol) [1].
Table 1: Key Chemical Identifiers of 1,1,1-Trifluoro-3-[(4-Methoxybenzyl)oxy]-2-Propanol
Property | Value |
---|---|
CAS Registry Number | 1204344-00-2 |
Molecular Formula | C₁₁H₁₃F₃O₃ |
Molecular Weight | 250.21 g/mol |
Chiral Purity (R-enantiomer) | ≥98% |
SMILES Notation | COc1ccc(cc1)COCC@HO |
This compound gained prominence through patents (e.g., WO2018134695A1, US10329308B2) detailing its use in synthesizing monoacylglycerol lipase (MAGL) inhibitors. Its discovery timeline aligns with medicinal chemistry's broader shift toward fluorinated scaffolds post-2010, driven by advances in stereoselective fluorination techniques [2] [4]. The PMB group enhances synthetic versatility, enabling deprotection under mild oxidative conditions to unveil alcohol functionalities for further derivatization [1].
Table 2: Historical Development Timeline
Year | Milestone |
---|---|
2010s | Initial application in MAGL inhibitor patents |
2018 | Patent WO2018134695A1 filed for carbamate derivatives |
2023 | Commercial availability of (R)-enantiomer (100mg–25g scales) [1] |
This compound serves as a precursor to carbamate derivatives critical for modulating enzyme kinetics. Its primary application lies in synthesizing irreversible MAGL inhibitors, where the trifluorohydroxypropyl segment acts as the pharmacophore. The synthetic pathway involves:
Table 3: Synthetic Routes to Carbamate Derivatives
Reaction Step | Reagents/Conditions | Key Product Features |
---|---|---|
Carbamoylation | Disubstituted pyrazolyl isocyanates | 8-Azaspiro[4.5]decane core |
PMB Deprotection | DDQ in dichloromethane | Free alcohol for bioconjugation |
In MAGL inhibitors, the trifluoromethyl group enhances electrophilicity at the carbamate carbonyl, facilitating nucleophilic attack by serine residues in the enzyme's active site. Derivatives like 3-[4-(Trifluoromethyl)pyrazol-1-yl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibit picomolar affinity, validated through in vitro enzymatic assays [4]. The scaffold’s rigidity from the spirocyclic system synergizes with the trifluoroethoxy group’s electronic effects, optimizing target engagement [2] [7].
Beyond MAGL, this scaffold enables protease inhibitor design (e.g., HCV NS3/4A inhibitors) by leveraging fluorine’s steric and electronic properties to mimic transition states. The PMB group’s lipophilicity (clogP ≈ 2.1) further improves membrane permeability [7].
The trifluoromethyl (-CF₃) and trifluoroethanol (-CH₂CF₃) groups confer three strategic advantages:
1. Metabolic Stability
Fluorine atoms block cytochrome P450-mediated oxidation at C-H bonds. The -CF₃ group reduces metabolic clearance by 10²–10⁸-fold compared to non-fluorinated analogs, extending plasma half-life. This is critical for in vivo efficacy of MAGL inhibitors [3] [10].
2. Enhanced Binding Affinity
Table 4: Impact of Fluorine on Pharmacological Parameters
Parameter | Non-Fluorinated Analog | Fluorinated Analog |
---|---|---|
Metabolic Half-life (t₁/₂) | 0.5–2 h | 4–17 h [3] |
MAGL IC₅₀ | >100 nM | 0.5–5 nM [4] |
logP (Lipophilicity) | +0.2–0.5 | +0.4–0.9 [10] |
3. Electron-Withdrawing Effects
The -CF₃ group lowers the pKₐ of adjacent alcohols by 1–2 units, facilitating carbamate formation under milder conditions. In MAGL inhibitors, this electronic perturbation lowers the activation energy for serine acylation [5] [10].
The PMB ether complements fluorine’s effects by providing:
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8